molecular formula C12H17NO B188776 3-(1-Piperidinylmethyl)phenol CAS No. 73279-04-6

3-(1-Piperidinylmethyl)phenol

Cat. No. B188776
CAS RN: 73279-04-6
M. Wt: 191.27 g/mol
InChI Key: ORGBERFQYFWYGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-Piperidinylmethyl)phenol” is a chemical compound with the linear formula C12H17NO . It is a part of a collection of rare and unique chemicals provided for early discovery researchers .


Synthesis Analysis

Phenoxypropylamines, including “3-(1-Piperidinylmethyl)phenol”, have been synthesized from N - {3- [3- (1-piperidinylmethyl)phenoxy]propyl}chloroacetamide . The products have been characterized by elemental analysis, 1 H-NMR, and MS .


Molecular Structure Analysis

The molecular structure of “3-(1-Piperidinylmethyl)phenol” is represented by the linear formula C12H17NO . It has a molecular weight of 191.28 .


Chemical Reactions Analysis

Phenolic compounds, such as “3-(1-Piperidinylmethyl)phenol”, are known to undergo oxidation, yielding a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

“3-(1-Piperidinylmethyl)phenol” has a melting point of 137-138°C and a predicted boiling point of 308.1±17.0 °C . It has a predicted density of 1.097±0.06 g/cm3 . It is soluble in methanol .

Mechanism of Action

Phenolic compounds, including “3-(1-Piperidinylmethyl)phenol”, are potent proteolytic agents. Concentrations in the 5% to 7% range dissolve tissue on contact via proteolysis . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

“3-(1-Piperidinylmethyl)phenol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Phenolic compounds, including “3-(1-Piperidinylmethyl)phenol”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted phenolics is an important task of modern organic chemistry .

properties

IUPAC Name

3-(piperidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORGBERFQYFWYGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356602
Record name 3-(1-Piperidinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Piperidinylmethyl)phenol

CAS RN

73279-04-6
Record name 3-(1-Piperidinylmethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-Hydroxybenzyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium borohydride (1.52 g) was added to a stirred solution of 3-hydroxybenzaldehyde (4.9 g) and piperidine (6.8 g) in ethanol (25 ml) cooled in an ice-water bath. The mixture was stirred at ambient temperature for 16 hours and then poured into water (250 ml) and the resulting mixture acidified with 2N hydrochloric acid. The acidified mixture was extracted with ethyl acetate and the aqueous phase was made alkaline by the addition of aqueous ammonia solution (S.G. 0.880) to yield N-3-hydroxybenzylpiperidine (m.p. 135°-139° C.) as a colourless solid.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

3-Hydroxybenzaldehyde (15 g) and piperidine (15 ml) in ethanol (500 ml) were hydrogenated over 10% palladium/carbon catalyst. The catalyst was removed by filtration and the solvent was evaporated off. The residue was triturated with light petroleum (b.p. 60°-80°) and the resulting solid was recrystallised from acetonitrile to give the title compound as a buff coloured solid (8.7 g) m.p. 134°-7°. TLC silica, methanol, Rf 0.56.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Piperidine (26 g) and 4.7 g of sodium borohydride were added to a solution of 15 g of 3-hydroxybenzaldehyde in 100 ml of ethanol, and the mixture was stirred until a complete solution formed. The solution was allowed to stand overnight at room temperature. Under reduced pressure, the solvent was distilled off, and 200 ml of ice water was added to the residue. The mixture was acidified with hydrochloric acid, and allowed to stand for 1 hour. The raw material was extracted away using ethyl acetate, and the aqueous solution was separated. The aqueous layer was alkalized with aqueous ammonia, and the precipitated oily product was extracted with ethyl acetate. The solvent was distilled off, and the residue was recrystallized from acetone/n-hexane to afford 17.5 g of 3-(1-piperidinylmethyl)phenol.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

First, 3-piperidinomethylphenol is synthesized from 3-hydroxybenzaldehyde and piperidine. The 3-piperidinomethylphenol is then reacted with 3-chloropropylamine to produce N-[3-(3-aminopropoxy)benzyl]piperidine, which is reacted with acetoxyacetyl chloride to obtain N-[3-(3-piperidinomethylphenoxy)propyl]hydroxyacetamide. Separately, tranexamic acid and carbobenzoxy chloride are reacted to produce N-carbobenzoxyaminomethylhexanecarboxy chloride. The two compounds thus obtained are then reacted first to afford N-{3-[3-(1-piperidinomethyl)phenoxy]propyl}-2-(N-carbobenzoxy-aminomethylhexanecarboxy)acetamide. This compound is then reduced into 2-(aminomethylcyclohexanecarboxy)-N-(3-[3-(piperidinomethyl)phenoxy]propyl}acetamide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Piperidinylmethyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(1-Piperidinylmethyl)phenol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-(1-Piperidinylmethyl)phenol
Reactant of Route 4
3-(1-Piperidinylmethyl)phenol
Reactant of Route 5
Reactant of Route 5
3-(1-Piperidinylmethyl)phenol
Reactant of Route 6
Reactant of Route 6
3-(1-Piperidinylmethyl)phenol

Q & A

Q1: How does the presence of an intramolecular hydrogen bond in 3-(1-Piperidinylmethyl)phenol influence its reactivity with the cumyloxyl radical?

A1: Unlike its counterparts 2-(1-piperidinylmethyl)phenol and 4-methoxy-2-(1-piperidinylmethyl)phenol, 3-(1-Piperidinylmethyl)phenol exhibits hydrogen atom transfer (HAT) from both the phenolic O-H and the α-C-H bonds when reacting with the cumyloxyl radical in acetonitrile. [] This suggests that the positioning of the piperidinylmethyl group relative to the phenolic OH group in 3-(1-Piperidinylmethyl)phenol results in a weaker intramolecular hydrogen bond, allowing for HAT from both sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.